molecular formula C19H16N4O4S B294638 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294638
M. Wt: 396.4 g/mol
InChI Key: FNHUSMBEGSMXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in scientific research. It is a heterocyclic compound that belongs to the class of triazolothiadiazole derivatives. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by modulating various signaling pathways and enzymes in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, reduce inflammation, and alleviate pain. This compound has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It exhibits several pharmacological activities and can be used as a lead compound for the development of new therapeutic agents. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and toxicological profiles are not fully understood. Therefore, further studies are required to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research on 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential directions is the development of this compound as a therapeutic agent for neurodegenerative diseases. It has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of these diseases. Another potential direction is the development of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their growth. Further studies are required to determine the efficacy and safety of this compound for these applications.

Synthesis Methods

There are several methods for synthesizing 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the commonly used methods is the reaction of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-benzothiazole-5-carboxylic acid hydrazide with 3,4-dimethoxyphenyl isothiocyanate in the presence of triethylamine. This reaction results in the formation of the desired compound.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit several pharmacological activities. It has been studied for its anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O4S/c1-24-12-8-7-11(9-15(12)25-2)18-22-23-17(20-21-19(23)28-18)16-10-26-13-5-3-4-6-14(13)27-16/h3-9,16H,10H2,1-2H3

InChI Key

FNHUSMBEGSMXLE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.